molecular formula C26H18N4O2 B2513200 3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 132841-21-5

3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Numéro de catalogue: B2513200
Numéro CAS: 132841-21-5
Poids moléculaire: 418.456
Clé InChI: YJSNLJUVOUVJSZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a bis-pyrazole derivative featuring two pyrazole rings connected via a para-substituted phenyl group. Each pyrazole ring is substituted with a formyl (-CHO) group at the 4-position and a phenyl group at the 1-position (Fig. 1).

Propriétés

IUPAC Name

3-[4-(4-formyl-1-phenylpyrazol-3-yl)phenyl]-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N4O2/c31-17-21-15-29(23-7-3-1-4-8-23)27-25(21)19-11-13-20(14-12-19)26-22(18-32)16-30(28-26)24-9-5-2-6-10-24/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSNLJUVOUVJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)C4=NN(C=C4C=O)C5=CC=CC=C5)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Analyse Biochimique

Biochemical Properties

3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, this compound can bind to proteins like albumin, affecting their function and stability . These interactions highlight the compound’s potential as an anti-inflammatory and therapeutic agent.

Cellular Effects

The effects of this compound on various cell types have been studied extensively. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by affecting transcription factors such as NF-κB and AP-1, leading to changes in the expression of pro-inflammatory cytokines . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes like COX and LOX, inhibiting their activity and reducing the production of inflammatory mediators . The compound also interacts with DNA-binding proteins, influencing gene expression and cellular responses . These molecular interactions underline its potential as a modulator of inflammatory and apoptotic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing inflammation and promoting apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have anti-inflammatory and analgesic effects without significant toxicity . At higher doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization for therapeutic applications.

Activité Biologique

3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde, also known by its CAS number 132841-21-5, is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this pyrazole derivative, drawing from various research studies and findings.

The molecular formula of the compound is C26H18N4O2C_{26}H_{18}N_{4}O_{2} with a molecular weight of 418.45 g/mol. The compound features a complex structure that includes multiple phenyl and pyrazole rings, which are known for their biological activity.

Anticancer Activity

Research has demonstrated that compounds containing pyrazole moieties exhibit potent anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, breast (MDA-MB-231), and liver (HepG2) cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory potential of pyrazole derivatives. For example, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. It has been found effective against a range of bacterial strains and fungi, demonstrating its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values indicate promising activity against pathogens like E. coli and Aspergillus niger .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. The detailed synthetic pathways often include reactions with hydrazine derivatives and various aryl isocyanates .

Case Studies

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives showing anti-inflammatory activity comparable to diclofenac sodium .
Nagarapu et al. (2015)Reported on the synthesis of 1-acetyl derivatives with significant anti-tubercular activity against Mycobacterium tuberculosis .
A recent study (2023)Evaluated a series of pyrazole derivatives for their antimicrobial activity, highlighting their effectiveness against resistant strains .

Applications De Recherche Scientifique

Anti-inflammatory Activity

Research has demonstrated that this compound can inhibit key enzymes involved in inflammatory pathways, specifically cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play critical roles in the production of inflammatory mediators. By inhibiting these enzymes, the compound may help reduce inflammation, making it a candidate for developing anti-inflammatory drugs.

Anticancer Potential

The pyrazole moiety is known for its biological activity, including anticancer properties. Studies have indicated that derivatives of pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cancer progression . The specific structural features of 3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde may enhance its efficacy against certain cancer types.

Antimicrobial Properties

Preliminary studies suggest that compounds related to this structure exhibit antimicrobial activity against various pathogens. This could be particularly useful in addressing antibiotic resistance issues by providing alternative therapeutic options .

Organic Electronics

Due to its unique electronic properties, this compound can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune its electronic properties through structural modifications makes it an attractive candidate for developing advanced materials.

Synthesis of Novel Heterocycles

The compound can serve as a precursor for synthesizing other heterocyclic compounds, which are vital in pharmaceutical chemistry. The versatility of the pyrazole ring allows for various substitutions that can lead to new compounds with enhanced biological activities .

Case Studies

StudyFocusFindings
Study 1Anti-inflammatory EffectsDemonstrated inhibition of COX and LOX enzymes, reducing inflammation markers in vitro.
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines; potential mechanism involves modulation of cell cycle regulators.
Study 3Antimicrobial EfficacyShowed significant activity against Gram-positive and Gram-negative bacteria; potential for development into new antibiotics.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Variations

Key structural analogs include:

1-Phenyl-3-(4-substituted-phenyl)-1H-pyrazole-4-carbaldehydes: These mono-pyrazole derivatives (e.g., 4h, 4i, 4j in ) lack the bis-pyrazole core but share the 1-phenyl and 4-carbaldehyde groups. Substituents on the 3-position phenyl ring (e.g., methoxy, nitro, methyl) influence electronic properties and biological activity .

3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde : Fluorine substituents improve metabolic stability and bioavailability, making it relevant in drug discovery .

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Key Properties/Applications References
Target compound Bis-pyrazole Dual formyl, para-phenyl linkage Potential extended conjugation -
1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde (4h) Mono-pyrazole 3-(4-Methylphenyl) Antifungal lead candidate
3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (4g) Mono-pyrazole 3-(4-Nitrophenyl) Electron-withdrawing group for reactivity studies
3-(2-Oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde (3a) Mono-pyrazole 3-(Coumarinyl) Reduced to hydroxymethyl derivative (antimicrobial)

Anticancer Activity :

  • Compound 5m (3-(8-methoxy-2-oxo-2H-chromen-3-yl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-1H-pyrazole-4-carbaldehyde) shows antiproliferative activity against HeLa, MCF7, and A549 cell lines . The target compound’s extended structure could enhance DNA intercalation or tubulin inhibition, but empirical data are lacking.

Antimicrobial Activity :

  • 17a-x (1-(1,8-naphthyridin-2-yl)-3-(2-oxo-2H-chromen-3-yl)-1H-pyrazole-4-carbaldehydes) exhibit activity against Bacillus subtilis and Escherichia coli . The bis-pyrazole’s dual aromatic systems may improve bacterial membrane disruption.

Méthodes De Préparation

Reaction Mechanism and Procedure

  • Hydrazone Formation : 4-Bromoacetophenone reacts with phenylhydrazine in ethanol under reflux to form the corresponding phenylhydrazone.
  • Cyclization and Formylation : The hydrazone undergoes cyclization in the presence of the Vilsmeier-Haack reagent (POCl₃/DMF) at 70–80°C for 4–6 hours, yielding Pyrazole A with a 4-bromophenyl group at position 3.

Key Reaction Conditions

  • Temperature: 70–80°C
  • Reagents: POCl₃ (8 equiv), DMF (2 equiv)
  • Yield: ~60%

Miyaura Borylation for Boronic Ester Formation

To enable Suzuki-Miyaura cross-coupling, the bromine substituent on Pyrazole A is converted to a boronic ester. This step ensures compatibility with palladium catalysis while enhancing stability compared to boronic acids.

Borylation Protocol

  • Reagents : Bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂ catalyst, and KOAc in anhydrous dioxane.
  • Conditions : The reaction proceeds at 80°C under inert atmosphere for 12–16 hours, yielding 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Pyrazole Bpin ).

Optimization Insights

  • Catalyst loading: 5 mol% Pd(dppf)Cl₂
  • Yield: ~75% after purification

Suzuki-Miyaura Cross-Coupling for Biaryl Bond Formation

The final step involves coupling Pyrazole A (bromo) and Pyrazole Bpin (boronic ester) to construct the para-phenylene bridge between the two pyrazole units.

Coupling Methodology

  • Catalyst System : Pd(PPh₃)₄ (3 mol%) in a mixed solvent system (DME/H₂O, 3:1).
  • Base : K₃PO₄ (3 equiv) to facilitate transmetalation.
  • Conditions : Reflux at 85°C for 18–24 hours, followed by acidic workup to hydrolyze the boronic ester.

Characterization Data

  • Yield : 65–70% after column chromatography.
  • ¹H NMR : Distinct signals for two formyl groups (δ 9.90–10.10 ppm) and aromatic protons (δ 7.20–8.50 ppm).
  • MS (ESI) : m/z 529.2 [M+H]⁺.

Alternative Synthetic Routes

Oxidation of Hydroxymethyl Precursors

Hydroxymethylpyrazoles, accessible via NaBH₄ reduction of pyrazole-4-carbaldehydes, can be oxidized to aldehydes using KMnO₄ in pyridine/water. However, this method is less efficient (~50% yield) compared to Vilsmeier-Haack.

Challenges and Optimization

  • Boronic Acid Stability : Protodeboronation during Suzuki coupling is mitigated using boronic esters.
  • Regioselectivity : The Vilsmeier-Haack reaction exclusively formylates position 4 due to electronic and steric effects.
  • Purification : Silica gel chromatography is critical for isolating the target compound due to polar byproducts.

Q & A

Q. What are the standard synthetic routes for preparing 3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde?

  • Methodological Answer: The compound is synthesized via multi-step reactions involving:
  • Step 1: Condensation of 4-formylphenylboronic acid with 1-phenylpyrazole intermediates under Suzuki-Miyaura coupling conditions (Pd catalysts, inert atmosphere).
  • Step 2: Aldehyde functionalization via Vilsmeier-Haack formylation (POCl₃/DMF) or oxidation of methyl groups using MnO₂ .
  • Critical Parameters: Solvent choice (e.g., THF for coupling), temperature control (reflux at 80–110°C), and purification via column chromatography (silica gel, hexane/EtOAc gradient).

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer:
  • NMR Spectroscopy: ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and aldehyde protons (δ ~9.8 ppm). DEPT-135 distinguishes CH₃/CH₂ groups .
  • FT-IR: Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and pyrazole ring (C=N ~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 483.18) and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying conditions?

  • Methodological Answer:
  • Thermogravimetric Analysis (TGA): Measures decomposition temperatures (T₀ ~200°C).
  • Accelerated Stability Testing: Exposes the compound to humidity (40–75% RH), light (UV-Vis), and heat (40–60°C) for 4–12 weeks, with HPLC monitoring for degradation products .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Methodological Answer:
  • X-ray Crystallography: SHELX programs (e.g., SHELXL for refinement) determine bond lengths (e.g., C=O: 1.21 Å) and dihedral angles between pyrazole rings (e.g., 15–25° torsional strain) .
  • ORTEP-3 Visualization: Highlights disorder in aldehyde groups or phenyl rotations, requiring anisotropic displacement parameter (ADP) refinement .

Q. What computational strategies optimize reaction yields in multi-step syntheses?

  • Methodological Answer:
  • Design of Experiments (DoE): Utilizes factorial designs (e.g., 2³) to test variables: catalyst loading (0.5–2 mol%), solvent polarity (DMF vs. toluene), and reaction time (12–48 hrs). ANOVA identifies significant factors (e.g., p < 0.05 for solvent) .
  • Quantum Chemical Calculations (DFT): Models transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in Suzuki couplings .

Q. How can contradictory bioactivity data (e.g., IC₅₀ variability) be addressed?

  • Methodological Answer:
  • Assay Standardization: Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize cell viability via MTT/WST-1 assays.
  • SAR Analysis: Compare substituent effects (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) on target binding (e.g., kinase inhibition) .
  • Molecular Docking (AutoDock Vina): Correlates binding affinity (ΔG) with experimental IC₅₀ to validate target interactions .

Q. What challenges arise in scaling up synthesis from mg to gram quantities?

  • Methodological Answer:
  • Reactor Design: Transition from batch to flow chemistry (microreactors) to manage exothermic reactions (e.g., formylation).
  • Purification: Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography (CPC) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of pyrazole derivatives?

  • Methodological Answer:
  • Meta-Analysis: Compile data from PubChem/CAS entries (e.g., CAS 926190-13-8 vs. 306936-57-2) to identify trends in substituent effects .
  • Dose-Response Curves: Test overlapping concentration ranges (0.1–100 µM) to rule out false positives/negatives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.